2,4-Difluoronicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4F2N2O |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
2,4-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
ZOLFHQXOYMOQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)N)F |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2,4 Difluoronicotinamide
Investigation of Functional Group Transformations on the Nicotinamide (B372718) Core
The reactivity of 2,4-difluoronicotinamide is dominated by the interplay of its three key functional components: the two fluorine atoms on the pyridine (B92270) ring and the carboxamide group. The fluorine atoms, being highly electronegative, activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The amide functionality, on the other hand, can undergo a variety of transformations, providing a handle for further molecular diversification.
Key transformations of the amide group include:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2,4-difluoronicotinic acid. This transformation is a fundamental step in converting the amide to other functional groups.
Dehydration: Treatment with dehydrating agents, such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) (TFAA), can convert the primary amide of this compound into the corresponding 2,4-difluoronicotinonitrile. This nitrile derivative serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles.
Reduction: The amide can be reduced to the corresponding aminomethylpyridine derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to a different class of substituted pyridines.
These functional group interconversions on the nicotinamide core significantly expand the synthetic potential of this compound, allowing for its incorporation into a wider range of target molecules.
This compound as a Synthetic Intermediate in Organic Synthesis
The strategic placement of two fluorine atoms on the nicotinamide scaffold makes this compound a highly valuable building block in organic synthesis. The fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of substituents at the C2 and C4 positions of the pyridine ring.
Utility in the Construction of Complex Heterocyclic Systems
The activated nature of the C-F bonds in this compound facilitates its use in the synthesis of fused heterocyclic systems. By reacting this compound with bifunctional nucleophiles, it is possible to construct bicyclic and polycyclic aromatic systems with embedded pyridine rings. For instance, reaction with a dinucleophile such as a 1,2-phenylenediamine can lead to the formation of a benzodiazepine-fused pyridine system. Similarly, reactions with other dinucleophiles containing oxygen, sulfur, or nitrogen atoms can be employed to generate a variety of complex heterocyclic frameworks. These reactions often proceed in a stepwise manner, with the initial substitution of one fluorine atom followed by an intramolecular cyclization to form the fused ring system.
Role in the Synthesis of Fluorinated Nucleosides and Nucleotides
While direct evidence for the use of this compound in the synthesis of fluorinated nucleosides and nucleotides is not extensively documented in publicly available literature, its structural motifs suggest a potential role. The synthesis of nucleoside analogues often involves the coupling of a modified heterocyclic base with a sugar moiety. The reactivity of the fluorine atoms in this compound towards N-nucleophiles could, in principle, be exploited for the N-glycosylation reaction, a key step in nucleoside synthesis. The resulting fluorinated nicotinamide nucleosides would be of interest for their potential biological activities, as the incorporation of fluorine atoms into nucleosides is a well-established strategy for modulating their pharmacological properties. Further research is required to explore this potential application.
Pathways to Diverse Nicotinamide Derivative Libraries
One of the most significant applications of this compound is in the generation of diverse libraries of nicotinamide derivatives. The sequential or simultaneous displacement of the two fluorine atoms by various nucleophiles allows for the creation of a vast array of substituted nicotinamides. This strategy is particularly powerful in medicinal chemistry for the rapid exploration of structure-activity relationships.
A typical approach involves the reaction of this compound with a library of amines, alcohols, or thiols. The reaction conditions can often be tuned to favor either mono- or di-substitution. For example, using a stoichiometric amount of a nucleophile at a lower temperature may favor the selective replacement of the more reactive C4-fluorine, while using an excess of the nucleophile at a higher temperature would lead to the substitution of both fluorine atoms. This approach provides a straightforward and efficient method for generating libraries of nicotinamide derivatives with diverse substitution patterns at the 2 and 4 positions of the pyridine ring.
| Nucleophile Class | Potential Substituents |
| Amines | Alkylamines, arylamines, heterocyclylamines |
| Alcohols | Alkoxides, phenoxides |
| Thiols | Thiolates, arylthiolates |
Mechanistic Studies of Reaction Pathways
The reactions of this compound are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing amide group and the two fluorine atoms makes the pyridine ring highly electron-deficient and thus susceptible to attack by nucleophiles.
The generally accepted mechanism for the SNAr reaction of this compound involves a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom (typically the C4 position is more reactive), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing substituents. In the second, typically fast, step, the fluoride (B91410) ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Advanced Computational and Theoretical Studies of 2,4 Difluoronicotinamide
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Molecular Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrophilicity Indices)
Molecular reactivity descriptors are derived from quantum chemical calculations to predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. cureffi.org For 2,4-Difluoronicotinamide, analysis of the FMOs would identify the regions of the molecule most likely to be involved in nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) interactions. nih.govresearchgate.net
Electrophilicity Indices: The global electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. researchgate.netrsc.org It is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies. semanticscholar.org This index allows for the classification of molecules as strong, moderate, or marginal electrophiles. researchgate.net Calculating this descriptor for this compound would quantify its electrophilic character, providing insight into its potential reactivity with nucleophiles.
A hypothetical data table for reactivity descriptors, based on calculations that could be performed, is shown below.
| Descriptor | Symbol | Formula | Calculated Value (a.u.) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data Not Available |
| LUMO Energy | ELUMO | - | Data Not Available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data Not Available |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data Not Available |
| Electrophilicity Index | ω | μ2 / 2η | Data Not Available |
Conformational Analysis and Molecular Dynamics Simulations (Theoretical)
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape and flexibility.
Conformational Analysis: This involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For this compound, this would focus on the rotation around the C-C bond connecting the pyridine (B92270) ring to the amide group. Quantum chemical methods like DFT would be used to calculate the potential energy surface for this rotation, identifying the lowest-energy (most populated) conformations.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov A simulation of this compound, typically in a solvent like water, would provide a dynamic picture of its conformational behavior, flexibility, and interactions with surrounding solvent molecules. rsc.org This method can reveal how the molecule explores different shapes and how intermolecular forces, such as hydrogen bonding, influence its behavior in a condensed phase.
In Silico Prediction of Chemical Interactions and Mechanisms
Computational tools can be used to predict how a molecule might interact with other chemical species, including biological targets, and to elucidate potential reaction pathways.
Chemical Interactions: By analyzing the molecule's electrostatic potential surface, one can predict sites susceptible to electrophilic or nucleophilic attack. cureffi.org For this compound, this would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, predicting how it might form hydrogen bonds or other non-covalent interactions. These predictions are crucial for understanding potential binding modes with biological macromolecules, such as enzymes.
Reaction Mechanisms: Computational methods can be used to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, such in silico screening could be used to explore its reactivity, for example, in cycloaddition or nucleophilic aromatic substitution reactions.
Mechanistic Investigations of Biological Interactions and Activities in Vitro Focus
Interaction with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolic Pathways
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism and energy production. nih.govnih.gov It participates in redox reactions and is an essential substrate for several enzyme families, including sirtuins, Poly(ADP-ribose) Polymerases (PARPs), and CD38. nih.govnih.gov The cellular concentration of NAD+ is maintained through a balance of synthesis and consumption. nih.gov Mammalian cells utilize three main pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide (NAM) and its derivatives. youtube.comresearchgate.netfightaging.org The salvage pathway is particularly crucial for replenishing NAD+ pools consumed by enzymes like PARPs and sirtuins. fightaging.org Compounds that interact with these pathways or enzymes can significantly influence cellular NAD+ homeostasis and related signaling events.
2,4-Difluoronicotinamide serves as a key structural component in synthetic inhibitors designed to target NAD+-dependent enzymes, particularly Poly(ADP-ribose) Polymerase 1 (PARP1).
Poly(ADP-ribose) Polymerases (PARPs): The 2,4-difluorophenyl moiety, a derivative of this compound, has been incorporated into novel PARP1 inhibitors. nih.gov PARP1 is an enzyme crucial for DNA single-strand break repair. nih.gov In the presence of DNA damage, PARP1 binds to the broken DNA and catalyzes the polymerization of ADP-ribose units from its substrate, NAD+, onto itself and other nuclear proteins. nih.gov This process, known as PARylation, is a major consumer of cellular NAD+. nih.gov Research has identified a series of 2,4-difluorophenyl-linker analogs derived from the known PARP inhibitor olaparib (B1684210). nih.gov These compounds have demonstrated potent inhibition of PARP1, with some analogs exhibiting IC₅₀ values in the low nanomolar range (2.2–4.4 nmol/L). nih.gov By blocking the catalytic activity of PARP1, these inhibitors prevent the consumption of NAD+ for DNA repair processes. nih.gov
Sirtuins: Sirtuins are a family of NAD+-dependent protein deacetylases that regulate various cellular processes, including gene transcription, metabolism, and aging. nih.govnih.gov Their activity is intrinsically linked to the availability of NAD+. nad.com While nicotinamide (NAM), the structural basis of this compound, is a known feedback inhibitor of sirtuins, specific inhibitory data for the 2,4-difluoro derivative is not extensively detailed in the available literature. nih.gov However, compounds that inhibit other NAD+-consuming enzymes like PARPs can indirectly increase NAD+ availability for sirtuin activity.
CD38: CD38 is a multifunctional ectoenzyme that metabolizes NAD+ to produce signaling molecules like cyclic ADP-ribose (cADPR) and adenosine (B11128) diphosphate (B83284) ribose (ADPR). nih.govresearchgate.netrndsystems.com It is a significant regulator of cellular NAD+ levels. youtube.comresearchgate.net The function of CD38 can influence NAD+ levels, thereby affecting oxidative stress and inflammatory responses. researchgate.net While the direct interaction of this compound with CD38 has not been specifically characterized, its role as a nicotinamide analog suggests a potential for interaction, given that nicotinamide itself is a product of the CD38 reaction. nadresearch.org
Exploration of Anti-proliferative Effects and Associated Molecular Targets (In vitro)
The incorporation of the 2,4-difluorophenyl moiety into PARP1 inhibitors has led to compounds with significant in vitro anti-proliferative effects, particularly in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov This concept, known as synthetic lethality, is a cornerstone of PARP inhibitor therapy. Tumor cells lacking functional BRCA1 or BRCA2 proteins are heavily reliant on PARP-mediated single-strand break repair. nih.govnih.gov When PARP1 is inhibited by compounds like the 2,4-difluorophenyl-linker analogs, these single-strand breaks accumulate and lead to double-strand breaks during DNA replication, which cannot be efficiently repaired in BRCA-deficient cells, ultimately causing cell death. nih.gov
Studies have shown that potent 2,4-difluorophenyl-containing PARP1 inhibitors effectively inhibit the proliferation of BRCA-deficient Chinese hamster lung fibroblast V-C8 cells, with IC₅₀ values as low as 3.2 nmol/L. nih.gov These compounds demonstrate high specificity toward BRCA-deficient cells, with selectivity indexes (SI) ranging from 40 to 510, indicating a much lower impact on healthy, non-deficient cells. nih.gov
| Compound | PARP1 Inhibition IC₅₀ (nmol/L) | V-C8 Cell Proliferation IC₅₀ (nmol/L) | Selectivity Index (SI) |
|---|---|---|---|
| Analog 17 | 2.2 | 3.2 | 510 |
| Analog 43 | 3.1 | 15.5 | 40 |
| Analog 47 | 4.4 | 37.6 | 130 |
| Analog 50 | 2.9 | 6.3 | 120 |
Assessment of Antimicrobial and Antifungal Mechanisms (In vitro)
While the parent structure, nicotinamide, has some biological activity, the specific antimicrobial and antifungal mechanisms of this compound are not well-documented in dedicated studies. However, the general mechanisms of related antimicrobial and antifungal agents often involve targeting essential cellular processes.
Antimicrobial Mechanisms: Many antimicrobial agents function by inhibiting critical bacterial targets such as cell wall synthesis, protein synthesis, or DNA synthesis. nih.gov For instance, fluoroquinolones, which also contain fluorine atoms, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govnih.gov This leads to breaks in the bacterial DNA and cell death. nih.gov
Antifungal Mechanisms: Common antifungal mechanisms include the disruption of the fungal cell membrane by targeting ergosterol (B1671047) synthesis, inhibition of cell wall synthesis by targeting enzymes like β-glucan synthase, or interference with DNA and RNA synthesis. nih.govyoutube.commdpi.comnih.gov For example, azole antifungals inhibit the enzyme 14α-demethylase, which is necessary for producing ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov
Without specific studies on this compound, its potential mechanisms in these areas remain speculative but could hypothetically involve the inhibition of nicotinamide-dependent pathways in susceptible microbes.
Structure-Activity Relationship (SAR) Studies for Bioactivity Elucidation
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of this compound, SAR studies have been instrumental in optimizing their potency as PARP1 inhibitors. nih.gov
In the development of PARP1 inhibitors based on the olaparib scaffold, the introduction of a 2,4-difluorophenyl group was a key modification. nih.gov SAR studies on a series of these analogs revealed several important structural features for high potency:
Fluorine Substitution: The presence and position of fluorine atoms on the phenyl ring attached to the nicotinamide core are critical. The 2,4-difluoro substitution pattern was found to be highly effective for potent PARP1 inhibition. nih.gov
Linker Group: The nature of the chemical linker connecting the 2,4-difluorophenyl group to the rest of the inhibitor molecule significantly impacts activity. Alterations to this linker can fine-tune the compound's binding affinity and pharmacokinetic properties. nih.gov
These studies allow for the rational design of more effective inhibitors by identifying which molecular modifications enhance the desired biological effect. nih.govmdpi.com
Protein-Ligand Interaction Analysis (e.g., Molecular Modeling of Enzyme Active Sites)
Molecular modeling provides detailed insights into how a ligand, such as an inhibitor containing the this compound motif, interacts with its protein target at the atomic level. biorxiv.orgnih.gov For PARP1 inhibitors, computational docking studies are used to predict and analyze the binding mode within the enzyme's active site. nih.gov
The PARP1 catalytic domain contains a binding pocket that accommodates its natural substrate, NAD+. nih.gov Inhibitors containing the nicotinamide scaffold, including 2,4-difluorophenyl derivatives, are designed to occupy this pocket and prevent NAD+ from binding. nih.gov Molecular modeling studies of these inhibitors have highlighted key interactions:
Hydrogen Bonding: The amide group of the nicotinamide core typically forms crucial hydrogen bonds with amino acid residues in the active site, mimicking the interactions of the native NAD+ substrate.
Pi-Stacking and Hydrophobic Interactions: The aromatic rings of the inhibitor, including the 2,4-difluorophenyl ring, engage in pi-stacking and hydrophobic interactions with residues in the binding pocket. These interactions are vital for achieving high binding affinity and stabilizing the enzyme-inhibitor complex. nih.gov
These computational analyses are essential for rational drug design, allowing researchers to visualize how modifications to the inhibitor's structure, such as the addition of the two fluorine atoms, can enhance binding affinity and selectivity for the target enzyme. nih.govbiorxiv.org
Future Perspectives in 2,4 Difluoronicotinamide Research
Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The future development and application of 2,4-Difluoronicotinamide and its derivatives are intrinsically linked to the advancement of synthetic methodologies that offer improved efficiency, selectivity, and scalability. While classical methods for the synthesis of fluorinated heterocycles exist, emerging strategies are poised to overcome limitations such as harsh reaction conditions, low yields, and limited substrate scope.
Future research will likely focus on late-stage fluorination techniques, which allow for the introduction of fluorine atoms at a later point in the synthetic sequence. This approach is particularly advantageous for creating diverse libraries of compounds for screening. Novel fluorinating reagents and catalytic systems are expected to play a pivotal role. For instance, the development of more selective nucleophilic and electrophilic fluorinating agents will enable precise control over the position of fluorination on the nicotinamide (B372718) scaffold.
Furthermore, the application of continuous flow chemistry presents a significant opportunity to enhance the safety and efficiency of fluorination reactions, which can sometimes be hazardous. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The integration of automated synthesis platforms could further accelerate the discovery and optimization of novel this compound analogs.
Table 1: Comparison of Synthetic Methodologies for Fluorinated Nicotinamides
| Methodology | Advantages | Disadvantages | Future Innovations |
| Classical Halex Reaction | Readily available starting materials. | Harsh reaction conditions, often low yields. | Milder catalysts, improved solvent systems. |
| Late-Stage Fluorination | Allows for rapid diversification of analogs. | Can be challenging to control regioselectivity. | Development of site-selective catalysts. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Requires specialized equipment. | Integration with real-time analytics and AI. |
Development of Advanced Computational Models for Predictive Chemistry
The use of advanced computational models is set to revolutionize the exploration of this compound's chemical space. These in silico tools can predict a wide range of properties, from molecular structure and reactivity to biological activity, thereby reducing the time and cost associated with laboratory-based research.
Quantum chemical computational studies, such as those employing Density Functional Theory (DFT), can provide deep insights into the electronic structure of this compound. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can help in predicting the molecule's reactivity and potential interaction sites. researchgate.net Such studies have been performed on related molecules like 2,4-difluoroaniline, revealing information about chemical stability and potential for non-linear optical applications. researchgate.net
Future computational work will likely involve more sophisticated molecular dynamics (MD) simulations to study the conformational flexibility of this compound and its interactions with biological macromolecules, such as enzymes and receptors. Quantitative Structure-Activity Relationship (QSAR) models will also be crucial in predicting the biological activities of novel derivatives, guiding the synthesis of compounds with desired properties. The integration of machine learning and artificial intelligence into these computational workflows will further enhance their predictive power, enabling the rapid screening of virtual libraries of this compound analogs.
Deeper Mechanistic Elucidation of Novel Biological Targets
While the biological activities of many nicotinamide derivatives have been explored, particularly as antifungal agents, the specific biological targets of this compound remain largely uncharacterized. nih.gov Future research will need to focus on identifying and validating these targets to understand the compound's mechanism of action and to exploit its therapeutic potential.
A promising approach is the use of chemoproteomics, which allows for the unbiased identification of protein targets in a cellular context. By designing and synthesizing tagged versions of this compound, researchers can pull down its interacting proteins from cell lysates and identify them using mass spectrometry. This technique can reveal novel and unexpected biological targets, opening up new avenues for therapeutic intervention.
Furthermore, detailed enzymatic and cellular assays will be necessary to validate the identified targets and to elucidate the functional consequences of their modulation by this compound. For example, if the compound is found to inhibit a particular enzyme, further studies would be needed to determine the mode of inhibition and the downstream effects on cellular signaling pathways. This deeper mechanistic understanding is a prerequisite for the rational design of more potent and selective analogs.
Application as Probes in Chemical Biology and Enzymology
The unique properties of the fluorine atoms in this compound make it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems, and the incorporation of fluorine can offer several advantages, including enhanced metabolic stability and the potential for use in ¹⁹F NMR spectroscopy.
Future efforts in this area will likely focus on the design and synthesis of this compound-based probes for specific biological targets. For instance, by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, it may be possible to visualize the subcellular localization of its target or to isolate and identify target proteins. The development of such probes is a key step in understanding the compound's biological function. nih.govyoutube.com
Moreover, the fluorine atoms themselves can serve as a spectroscopic handle. ¹⁹F NMR is a powerful technique for studying molecular interactions, as the ¹⁹F nucleus is highly sensitive and has no natural background signal in biological systems. This compound could therefore be used as a ¹⁹F NMR probe to study its binding to target proteins, providing valuable information about the binding site and the conformational changes that occur upon binding.
Exploration of New Derivatization Opportunities for Academic Discovery
The this compound scaffold offers numerous opportunities for chemical derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of new compounds with tailored properties. The presence of the amide group and the difluorinated pyridine (B92270) ring provides multiple sites for chemical modification.
Future research will likely explore the synthesis of a wide range of derivatives by modifying the amide nitrogen with different substituents. This could include the introduction of various alkyl, aryl, and heterocyclic groups to probe the steric and electronic requirements of the binding pocket of its biological target(s). Additionally, the carboxamide group could be replaced with other functional groups, such as esters, ketones, or sulfonamides, to explore different chemical space.
The development of efficient derivatization strategies will be crucial for generating libraries of compounds for high-throughput screening. nih.govmdpi.comnih.gov The use of combinatorial chemistry and parallel synthesis techniques will facilitate the rapid production of a diverse set of analogs. These derivatization efforts will not only be valuable for academic discovery, providing new tools to probe biological systems, but may also lay the groundwork for the development of new therapeutic agents.
Table 2: Potential Derivatization Sites on this compound
| Site | Potential Modifications | Rationale |
| Amide Nitrogen | Alkylation, Arylation, Acylation | Explore steric and electronic effects on binding. |
| Carboxamide Group | Conversion to esters, ketones, etc. | Alter hydrogen bonding capacity and polarity. |
| Pyridine Ring | Further substitution (if possible) | Modulate electronic properties and solubility. |
Q & A
Q. How can researchers optimize the synthesis of 2,4-Difluoronicotinamide to improve yield and purity?
Synthesis typically involves fluorination of nicotinamide derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Key parameters include reaction temperature (e.g., 0–40°C for DAST reactions) and solvent selection (e.g., dichloromethane or acetonitrile). Multi-step purification via column chromatography or recrystallization is often required to achieve >95% purity . Monitor fluorination efficiency using <sup>19</sup>F NMR to confirm substitution patterns and avoid over-fluorination byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm regioselective fluorination and structural integrity. For example, fluorinated pyridine protons show distinct splitting patterns (e.g., JH-F ≈ 8–12 Hz) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]<sup>+</sup> for C7H5F2N2O is 187.0378) and detect impurities .
- HPLC-PDA : Assess purity (>98%) and stability under acidic/basic conditions .
Q. How does fluorination impact the stability and reactivity of this compound?
Fluorine’s electron-withdrawing effects enhance thermal stability but may increase susceptibility to nucleophilic attack at the pyridine ring. Stability studies in DMSO or aqueous buffers (pH 4–9) reveal decomposition pathways, such as hydrolysis of the amide group under alkaline conditions. Use stabilizers like antioxidants (e.g., BHT) for long-term storage .
Q. What mechanisms underlie the biological activity of fluorinated nicotinamide analogs?
Fluorinated derivatives often enhance metabolic stability and membrane permeability. For example, this compound may inhibit NAD-dependent enzymes (e.g., PARPs) via competitive binding, as seen in structurally related compounds like 4-Trifluoromethylnicotinamide . Preliminary assays (e.g., IC50 measurements in cancer cell lines) should validate target engagement .
Advanced Research Questions
Q. How can regioselective fluorination be achieved in nicotinamide derivatives to avoid 2,4- vs. 3,5-substitution isomerism?
Regioselectivity depends on directing groups and reaction conditions. For 2,4-difluorination, pre-functionalize the pyridine ring with electron-donating groups (e.g., methyl) to direct fluorination to ortho/para positions. Computational modeling (DFT) predicts favorable transition states for fluorine addition at specific sites . Validate using X-ray crystallography .
Q. How to design structure-activity relationship (SAR) studies for this compound in enzyme inhibition?
- Variable Substitutions : Compare analogs with mono-/di-fluorination or trifluoromethyl groups (see Table 1).
- Biological Assays : Measure IC50 against target enzymes (e.g., PARP1) and correlate with electronic parameters (Hammett constants) .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities and guide synthetic priorities .
Table 1 : Comparative activity of fluorinated nicotinamide analogs
| Compound | IC50 (PARP1) | LogP |
|---|---|---|
| This compound | 0.45 µM | 1.2 |
| 4-Trifluoromethylnicotinamide | 0.32 µM | 1.8 |
| Nicotinamide (control) | >10 µM | -0.34 |
| Data adapted from fluorinated compound studies . |
Q. How to resolve contradictions in biological activity data for fluorinated nicotinamides?
Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability) or impurities. Strategies:
- Reproducibility Checks : Replicate assays across independent labs with standardized protocols .
- Metabolite Profiling : Use LC-MS to identify degradation products interfering with activity .
- Positive/Negative Controls : Include reference compounds (e.g., Olaparib for PARP inhibition) to calibrate results .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- LogP and Solubility : Use ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility.
- pKa Prediction : SPARC or MarvinSuite calculates acidic/basic sites (e.g., amide pKa ≈ 12.5) .
- ADMET Profiles : SwissADME or ADMETLab predict bioavailability and toxicity risks .
Methodological Guidance
Q. How to design in vivo studies for this compound’s pharmacokinetics?
Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
